Carbosulfan

描述

杀虫硫丹是一种属于氨基甲酸酯类的有机化合物。它主要用作杀虫剂。在室温下,它呈棕色粘稠液体,并且以其在水中的低溶解度而闻名。 它与二甲苯、己烷、氯仿、二氯甲烷、甲醇和丙酮等溶剂混溶 。杀虫硫丹广泛应用于农业,以控制各种害虫。

准备方法

呋喃丹溶解: 呋喃丹溶解在有机溶剂中,并加入三乙胺作为缚酸剂。

二氯化硫的加入: 将二氯化硫逐滴加入溶液中,然后进行热保存反应,制备硫化物溶液。

与二正丁胺反应: 将二正丁胺、4-二甲基氨基吡啶和额外的三乙胺加入硫化物溶液中,然后进行另一个热保存反应,得到杀虫硫丹反应液。

中和分离: 将反应液洗涤至中性,分离有机相。减压脱溶得到高纯度高收率的杀虫硫丹。

化学反应分析

氧化: 杀虫硫丹可以氧化生成呋喃丹,一种毒性更大的代谢物。

水解: 它可以水解生成7-酚或呋喃丹和二丁胺。

取代: 杀虫硫丹可以与各种试剂发生取代反应,生成不同的产物。

这些反应中常用的试剂包括二氯化硫、三乙胺和二正丁胺。这些反应的主要产物是呋喃丹及其衍生物。

科学研究应用

Introduction to Carbosulfan

This compound is a systemic insecticide belonging to the carbamate class, widely utilized in agricultural practices for pest control. It is particularly effective against a variety of pests, including thrips, aphids, and caterpillars, making it a popular choice among farmers. This article explores the diverse applications of this compound, focusing on its scientific research applications, economic impacts, and environmental considerations.

Pest Control Efficacy

This compound has been extensively studied for its effectiveness in controlling agricultural pests. Research indicates that it significantly reduces pest populations, thereby enhancing crop yields. For example, studies conducted on chili and shallot farms in Indonesia demonstrated that this compound effectively managed pest infestations, leading to increased productivity and profitability for farmers .

Toxicological Studies

Toxicological assessments reveal important insights into the safety profile of this compound. Long-term studies in rodents have shown that it is not carcinogenic at dietary concentrations up to 2500 ppm, with a no-observed-adverse-effect level (NOAEL) identified at 20 ppm . Additionally, research on its metabolic pathways has indicated that this compound undergoes biotransformation in various organisms, which is crucial for understanding its environmental impact and potential health risks .

Environmental Impact Assessments

Research also focuses on the environmental implications of this compound usage. Studies have explored its absorption and distribution in crops like maize, revealing that this compound can be taken up through roots and translocated within plants . Understanding these dynamics is essential for assessing dietary risks associated with pesticide residues.

Genotoxicity and Mutagenicity Studies

Some studies have raised concerns regarding the genotoxic potential of this compound. For instance, experiments indicated that it may induce sister chromatid exchanges in bone marrow cells of mice, suggesting a potential mutagenic risk . However, further investigation is needed to clarify these findings and their implications for human health.

Cost-Benefit Analysis

The economic benefits of using this compound are significant, particularly for smallholder farmers. Research indicates that farmers perceive this compound as an effective and cost-efficient pest control method compared to alternatives like organic pesticides . The ease of application and rapid action against pests contribute to its popularity among farmers.

Income Generation

Studies conducted on chili and shallot farms have shown that the use of this compound correlates with increased income levels for farmers. For instance, a study found that the revenue-to-cost ratio from shallot farming using this compound was greater than one, indicating profitability . Farmers reported that the time saved from effective pest control allowed them to engage in additional productive activities.

Chili Farming in Indonesia

A comprehensive study on chili farmers in Indonesia highlighted the effectiveness of this compound in managing pest populations such as thrips and caterpillars. The research indicated that over 93% of farmers found this compound easy to apply and effective in controlling pests quickly, thus improving their overall productivity .

Shallot Farming Economic Analysis

In another case study focusing on shallot farming in Brebes and Enrekang Regency, researchers analyzed the economic impact of this compound usage. The findings revealed a positive correlation between this compound application and increased production efficiency, with recommendations for optimizing its use to maximize profits while minimizing environmental risks .

作用机制

杀虫硫丹通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶 。这种抑制导致乙酰胆碱积累,导致持续的神经信号传递,最终导致害虫麻痹和死亡。主要分子靶标是害虫神经系统中的乙酰胆碱酯酶。

相似化合物的比较

杀虫硫丹与其他氨基甲酸酯类杀虫剂类似,如呋喃丹 。它也有一些独特的特性:

杀虫硫丹: 与呋喃丹相比,它对哺乳动物的毒性较低,并且对害虫的活性范围更广。

呋喃丹: 它是杀虫硫丹的毒性更大的代谢物,本身用作杀虫剂。它对哺乳动物的毒性更高,并且对害虫的活性范围更窄。

其他类似化合物包括甲萘威和异丙威,它们也属于氨基甲酸酯类,并作为胆碱酯酶抑制剂。

参考文献

生物活性

Carbosulfan is a carbamate insecticide widely used for controlling pests in agricultural settings. Its biological activity encompasses a range of effects on various organisms, particularly insects and aquatic species. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an acetylcholinesterase inhibitor. This mechanism disrupts the normal transmission of nerve impulses in insects, leading to paralysis and death. The compound exhibits both adulticidal and larvicidal properties, making it effective against various life stages of target pests.

Insecticidal Activity

Research has demonstrated this compound's effectiveness against several mosquito species, including:

- Culex quinquefasciatus

- Anopheles stephensi

- Aedes aegypti

In laboratory studies, the lethal dose (LD) values for adult mosquitoes were found to be:

- Culex quinquefasciatus: 6.65 µg/cm²

- Anopheles stephensi: 5.19 µg/cm²

- Aedes aegypti: 8.35 µg/cm²

The larvicidal concentrations (LC50) for immature forms were recorded as follows:

Residual Activity

The residual effectiveness of this compound varies based on the surface type:

- Cement: 3 weeks

- Thatch: 16 weeks

- Mud: 21 weeks

In field applications, a dosage of 2 kg/ha resulted in complete control of Culex larvae in cement tanks for one week, while effectiveness in polluted water bodies was less than a week .

Toxicological Effects

This compound has been shown to induce significant biochemical changes in mammals. In studies involving rats, it was observed that this compound increased lipid peroxidation levels and suppressed the activity of protective enzymes such as glutathione peroxidase and superoxide dismutase. These changes indicate potential oxidative stress and toxicity at higher exposure levels .

Table 1: Toxicological Data Summary

| Study Type | Organism | Key Findings |

|---|---|---|

| Laboratory Study | Rats | Increased lipid peroxidation |

| Field Study | Mosquito Species | Effective at low concentrations |

| Aquatic Study | Zebrafish | High toxicity observed |

Environmental Impact

This compound's environmental persistence raises concerns regarding its bioaccumulation and effects on non-target organisms. Studies have indicated that it can be highly toxic to aquatic life, necessitating careful management to mitigate ecological risks .

Case Studies

- Case Study on Mosquito Control : A field trial demonstrated that applying this compound significantly reduced mosquito populations in urban areas plagued by vector-borne diseases.

- Toxicity Assessment in Aquatic Systems : Research on zebrafish highlighted the metabolic pathways of this compound and its potential for bioaccumulation, underscoring the need for monitoring in water bodies .

- Long-term Ecological Effects : A study examining soil-dwelling organisms revealed that organic matter content influenced the bioavailability and toxicity of this compound to carabid beetles, indicating that soil composition can affect pesticide impact .

属性

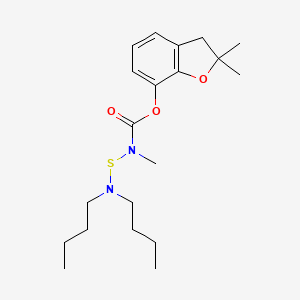

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023950 | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1] | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000031 [mmHg] | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55285-14-8 | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55285-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbosulfan [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055285148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1DGN4AK6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。